![molecular formula C15H29N3O3S B4438819 N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438819.png)
N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as CSP-1103, is a compound that has been extensively studied for its potential use in scientific research. CSP-1103 is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide involves its ability to selectively block the Nav1.7 sodium channel. This channel is expressed in sensory neurons and plays a key role in the transmission of pain signals. By blocking this channel, N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to reduce pain in animal models.
Biochemical and Physiological Effects:
In addition to its effects on pain pathways, N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has also been shown to have a variety of other biochemical and physiological effects. These include effects on neurotransmitter systems, ion channels, and cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in lab experiments is its selectivity for the Nav1.7 sodium channel. This allows researchers to study the role of this channel in pain pathways without affecting other ion channels or neurotransmitter systems. However, one limitation of using N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research involving N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of more potent and selective Nav1.7 sodium channel blockers. Another area of interest is the study of N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide's effects on other ion channels and neurotransmitter systems. Additionally, there is potential for the use of N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in the development of new pain medications.
Scientific Research Applications
N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been used in a variety of scientific research applications, including studies of ion channels, neurotransmitter systems, and pain pathways. The compound has been shown to be a potent and selective blocker of the Nav1.7 sodium channel, which is involved in the transmission of pain signals.
properties
IUPAC Name |
N-cycloheptyl-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3S/c1-17(2)22(20,21)18-11-9-13(10-12-18)15(19)16-14-7-5-3-4-6-8-14/h13-14H,3-12H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRYPIWPGBEUKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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